molecular formula C10H11NO B1582060 2,4,6-Trimethylphenyl isocyanate CAS No. 2958-62-5

2,4,6-Trimethylphenyl isocyanate

Cat. No. B1582060
CAS RN: 2958-62-5
M. Wt: 161.2 g/mol
InChI Key: HJHZRZFONUPQAA-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl isocyanate is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its reactivity .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethylphenyl isocyanate is C10H11NO . The structure includes a benzene ring with three methyl groups (CH3) and an isocyanate group (N=C=O) attached .


Chemical Reactions Analysis

2,4,6-Trimethylphenyl isocyanate is primarily used as an intermediate in organic chemical synthesis . It is known to hydrolyze in water .


Physical And Chemical Properties Analysis

2,4,6-Trimethylphenyl isocyanate has a molecular weight of 161.20 g/mol . It has a melting point of 44-48 °C . It is white to pale cream to pale yellow in color and can be in the form of a crystalline or fused solid, lumps, or powder . It is moisture sensitive and incompatible with oxidizing agents, alcohols, amines, bases, and heat .

Scientific Research Applications

Reactivity with Urethanes

2,4,6-Trimethylphenyl isocyanate (TMP Isocyanate) exhibits significant reactivity with urethanes. Research shows that when reacted with diurethanes at high temperatures (≥170 °C), TMP Isocyanate forms allophanates but not isocyanurates. This reaction is significant in understanding the behavior of isocyanates under various conditions, particularly in high-temperature environments (Lapprand et al., 2005).

Alcoholysis Reaction Mechanism

The alcoholysis of isocyanates, a key reaction in urethane formation, has been extensively studied. Kinetic and mechanistic investigations suggest a multimolecular intervention of alcohols in this process. The reaction of TMP Isocyanate with alcohols like 2-propanol and cyclohexanol, particularly in high concentrations, indicates the involvement of multiple alcohol molecules, which is crucial for understanding the formation of urethanes (Raspoet et al., 1998).

Nitrile Oxide–Isocyanate Rearrangement

The thermal rearrangement of nitrile oxides to isocyanates, including TMP Isocyanate, has been observed. This process involves a polymerization step followed by decomposition, catalyzed by substances like trifluoracetic acid. Such rearrangements are vital for synthetic chemistry, providing pathways for the formation of isocyanates from other functional groups (Taylor, 1985).

Synthesis of Urea Peptidomimetics

TMP Isocyanate plays a role in the synthesis of urea peptidomimetics. The Curtius rearrangement of amino acid azides in solvents like toluene forms isocyanates, which are then utilized to create urea peptides. This synthesis process is significant for the production of various biomedical compounds (Patil, Vasanthakumar, & Babu, 2003).

Kinetics of Diisocyanate Reactions

The kinetics of reactions involving diisocyanates, including TMP Isocyanate, with trimethylolpropane (TMP) has been studied. These reactions are fundamental to polyurethane production, where TMP acts as a branching and chain-extending agent. Understanding these kinetics is crucial for optimizing polyurethane synthesis processes (Möller & Moritz, 2006).

Isocyanurates Synthesis under High Pressure

Research indicates that TMP Isocyanate can undergo trimerization under high pressure to form isocyanurates. This process is accelerated in the presence of catalysts like triethylamine and provides a pathway for the synthesis of compounds with enhanced protective and heat-resistant properties (Taguchi et al., 1990).

Safety And Hazards

2,4,6-Trimethylphenyl isocyanate is classified as acutely toxic if swallowed or inhaled . It may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-isocyanato-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHZRZFONUPQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344234
Record name 2,4,6-Trimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenyl isocyanate

CAS RN

2958-62-5
Record name 2,4,6-Trimethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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